molecular formula C14H9NO3 B183037 4-(1,3-Benzoxazol-2-yl)benzoic acid CAS No. 20000-54-8

4-(1,3-Benzoxazol-2-yl)benzoic acid

Cat. No. B183037
CAS RN: 20000-54-8
M. Wt: 239.23 g/mol
InChI Key: NUEZYYBQCMBQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound that features a benzoxazole ring, which is a fused aromatic containing both oxygen and nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. The compound's unique electronic and photophysical properties, stemming from the benzoxazole moiety, make it a candidate for fluorescent materials and as a core structure in antimicrobial agents .

Synthesis Analysis

The synthesis of derivatives of 4-(1,3-Benzoxazol-2-yl)benzoic acid can be complex, involving multiple steps and various starting materials. For instance, a related compound, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, was synthesized starting from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This intermediate was obtained through a coupling reaction followed by a reduction process. The initial compounds required for the synthesis were 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol, indicating the complexity and multi-step nature of such syntheses .

Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid and its derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the assembly of higher-order structures and can significantly influence the material's properties. For example, the crystal structures of related compounds often reveal intricate networks and supramolecular assemblies, which are essential for understanding the material's behavior and potential applications .

Chemical Reactions Analysis

Compounds containing the benzoxazole moiety can participate in a range of chemical reactions, primarily due to the reactive sites on both the benzoxazole and benzoic acid portions of the molecule. These sites can be exploited to create a variety of derivatives with different physical and chemical properties. The reactivity can also lead to the formation of coordination polymers when reacted with metal ions, as seen in related compounds where the benzoxazole derivatives act as ligands to form complex structures with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Benzoxazol-2-yl)benzoic acid derivatives are influenced by the molecular structure. These compounds exhibit fluorescence, which is a significant property for applications in sensing and imaging. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, are key parameters that are often reported. Additionally, the thermal stability of these compounds is an important characteristic, especially for materials applications, and is typically assessed using techniques like thermogravimetric analysis (TGA) .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains .
  • Methods of Application : The antimicrobial activity was determined using the tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .
  • Results : The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Anticancer Activity

  • Scientific Field : Oncology
  • Summary of Application : Certain benzoxazole derivatives have been found to exhibit anticancer activity. They were tested against the human colorectal carcinoma (HCT116) cancer cell line .
  • Methods of Application : The in vitro anticancer activity was determined by the Sulforhodamine B assay .
  • Results : Some compounds showed significant anticancer activity in comparison to 5-fluorouracil .

Fluorescent Probes

  • Scientific Field : Chemistry
  • Summary of Application : A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized and studied for their photophysical properties .
  • Methods of Application : The compounds were synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol .
  • Results : The synthesized compounds were found to be fluorescent, absorbing in the range of 296 to 332 nm and emitting in the ranges of 368 to 404 nm with excellent quantum yield .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Summary of Application : Benzoxazoles are known to possess antioxidant activity .
  • Methods of Application : The antioxidant activity can be determined using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .
  • Results : The results would depend on the specific compound and its structure .

Antiallergic Activity

  • Scientific Field : Immunology
  • Summary of Application : Some benzoxazole derivatives have been found to exhibit antiallergic activity .
  • Methods of Application : The antiallergic activity can be determined using various in vitro and in vivo assays .
  • Results : The results would depend on the specific compound and its structure .

Optical Brighteners

  • Scientific Field : Chemistry
  • Summary of Application : Benzoxazole derivatives are used as optical brighteners in laundry detergents .
  • Methods of Application : The compounds are added to laundry detergents to enhance the appearance of fabrics .
  • Results : The fabrics appear brighter and whiter .

Antiparasitic Activity

  • Scientific Field : Parasitology
  • Summary of Application : Benzoxazoles have been found to exhibit antiparasitic activity .
  • Methods of Application : The antiparasitic activity can be determined using various in vitro and in vivo assays .
  • Results : The results would depend on the specific compound and its structure .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Summary of Application : Some benzoxazole derivatives have been found to exhibit anti-inflammatory activity .
  • Methods of Application : The anti-inflammatory activity can be determined using various in vitro and in vivo assays .
  • Results : The results would depend on the specific compound and its structure .

Antimycobacterial Activity

  • Scientific Field : Microbiology
  • Summary of Application : Benzoxazoles have been found to exhibit antimycobacterial activity .
  • Methods of Application : The antimycobacterial activity can be determined using various in vitro and in vivo assays .
  • Results : The results would depend on the specific compound and its structure .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEZYYBQCMBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432548
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-yl)benzoic acid

CAS RN

20000-54-8
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resin-bound 4-carboxybenzaldehyde (subn. 0.60 mmol/g, 400 mg, 0.24 mmol) was treated with a solution of 2-aminophenol (262 mg, 2.4 mmol) in DMA (3 mL). The suspension was shaken at room temperature for 24 h. Tetracyanoethylene (307 mg, 2.4 mmol) was added, and the mixture stirred at room temperature for an additional 24 h. The resin was filtered, washed with DMA and DCM, and dried under high vacuum. The benzoxazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (CD3OD) δ 7.36-7.45 (m, 2H), 7.62-7,67 (m, 111), 7.72-7.77 (m, 1H), 8.17 (d, 2H, J=8.3 Hz), 8.29 (d, 2H, J=8.3 Hz). MS (API-ES+) m/z 240 (M+H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzoxazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzoxazol-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1,3-Benzoxazol-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1,3-Benzoxazol-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1,3-Benzoxazol-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1,3-Benzoxazol-2-yl)benzoic acid

Citations

For This Compound
2
Citations
L Ivanova, J Tammiku-Taul, Y Sidorova, M Saarma… - ACS …, 2018 - ACS Publications
To find out potential GDNF family receptor α1 (GFRα1) agonists, small molecules were built up by molecular fragments according to the structure-based drug design approach. …
Number of citations: 17 pubs.acs.org
MA Fourati, WG Skene, CG Bazuin… - The Journal of …, 2013 - ACS Publications
In solution, 4,4′-bis(2-benzoxazolyl)stilbene (BBS) was found to exhibit consistently high absolute fluorescence quantum yields (Φ fl ≥ 0.88) and a monoexponential lifetime, both …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.